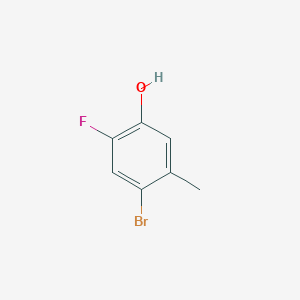

4-Bromo-2-fluoro-5-methylphenol

Description

The exact mass of the compound 4-Bromo-2-fluoro-5-methylphenol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-Bromo-2-fluoro-5-methylphenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromo-2-fluoro-5-methylphenol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-2-fluoro-5-methylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrFO/c1-4-2-7(10)6(9)3-5(4)8/h2-3,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDGUFFYQTIQGAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1Br)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20447670 | |

| Record name | 4-BROMO-2-FLUORO-5-METHYLPHENOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20447670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

550400-07-2 | |

| Record name | 4-BROMO-2-FLUORO-5-METHYLPHENOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20447670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-bromo-2-fluoro-5-methylphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-Bromo-2-fluoro-5-methylphenol chemical properties

An In-Depth Technical Guide to 4-Bromo-2-fluoro-5-methylphenol: Properties, Synthesis, and Applications

Introduction

4-Bromo-2-fluoro-5-methylphenol is a highly functionalized aromatic compound that serves as a critical building block in modern synthetic chemistry. Its strategic combination of a phenolic hydroxyl group with three distinct substituents—a bromine atom, a fluorine atom, and a methyl group—creates a molecule with exceptional versatility for constructing complex molecular architectures. This guide provides a comprehensive technical overview of its chemical properties, reactivity, synthesis, and applications, with a focus on its utility for researchers, scientists, and professionals in drug development. The presence of both a fluorine and a bromine atom makes this intermediate particularly valuable, offering orthogonal reactivity and the ability to fine-tune pharmacokinetics in medicinal chemistry programs.

Chemical Identity and Physicochemical Properties

The unique substitution pattern on the phenol ring dictates the compound's physical and chemical behavior. The key identifiers and properties are summarized below.

Table 1: Chemical Identifiers for 4-Bromo-2-fluoro-5-methylphenol

| Identifier | Value |

| IUPAC Name | 4-bromo-2-fluoro-5-methylphenol[1] |

| CAS Number | 550400-07-2[1] |

| Molecular Formula | C₇H₆BrFO[1] |

| Molecular Weight | 205.02 g/mol [1] |

| Canonical SMILES | CC1=CC(=C(C=C1Br)F)O[1] |

| InChI Key | QDGUFFYQTIQGAJ-UHFFFAOYSA-N[1] |

Table 2: Physicochemical Properties of 4-Bromo-2-fluoro-5-methylphenol

| Property | Value | Source |

| Appearance | Solid | |

| Boiling Point | 229.0 ± 35.0 °C at 760 mmHg | |

| Purity (Typical) | ≥97% | |

| Storage Conditions | 4°C, store under a dry, inert atmosphere (e.g., Nitrogen) |

Synthesis and Mechanistic Insights

The synthesis of 4-Bromo-2-fluoro-5-methylphenol typically involves the selective bromination of a suitable precursor, such as 2-fluoro-5-methylphenol. The directing effects of the hydroxyl, methyl, and fluoro groups are critical considerations for achieving the desired regioselectivity. The hydroxyl and methyl groups are activating and ortho-, para-directing, while the fluorine atom is deactivating but also ortho-, para-directing. The position para to the strongly activating hydroxyl group is the most sterically accessible and electronically favorable site for electrophilic substitution.

Representative Synthetic Protocol: Electrophilic Bromination

This protocol describes a general method for the synthesis of 4-Bromo-2-fluoro-5-methylphenol.

Objective: To regioselectively introduce a bromine atom at the C4 position of 2-fluoro-5-methylphenol.

Materials:

-

2-fluoro-5-methylphenol

-

N-Bromosuccinimide (NBS) or Bromine (Br₂)

-

A suitable solvent (e.g., Dichloromethane (DCM), Acetonitrile, or a polar aprotic solvent)

-

Stir plate and magnetic stir bar

-

Round-bottom flask and condenser

-

Standard workup and purification supplies (separatory funnel, sodium thiosulfate solution, brine, drying agent like MgSO₄, rotary evaporator, silica gel for chromatography)

Procedure:

-

Reaction Setup: Dissolve 1.0 equivalent of 2-fluoro-5-methylphenol in the chosen solvent within a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon). Cool the mixture to 0°C using an ice bath to control the reaction's exothermicity.

-

Reagent Addition: Slowly add 1.0 to 1.05 equivalents of the brominating agent (e.g., NBS) portion-wise to the stirred solution. The slight excess of the brominating agent ensures complete consumption of the starting material. A similar procedure using liquid bromine dissolved in the solvent can also be employed[2].

-

Reaction Monitoring: Allow the reaction to stir at 0°C and then warm to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to neutralize any remaining brominating agent. Transfer the mixture to a separatory funnel and extract the organic layer. Wash the organic layer sequentially with water and brine.

-

Isolation and Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator. The resulting crude product can be purified by flash column chromatography on silica gel to yield pure 4-Bromo-2-fluoro-5-methylphenol.

Causality and Experimental Choices:

-

Choice of Brominating Agent: NBS is often preferred over liquid bromine in a laboratory setting due to its solid nature, which makes it easier and safer to handle.

-

Temperature Control: Starting the reaction at 0°C is crucial to prevent over-bromination and the formation of undesired isomers. The strong activation by the hydroxyl group makes the aromatic ring highly susceptible to electrophilic attack.

-

Solvent Selection: A non-polar or moderately polar aprotic solvent like DCM is chosen to dissolve the starting material without interfering with the electrophilic bromination mechanism.

Caption: Synthesis workflow for 4-Bromo-2-fluoro-5-methylphenol.

Chemical Reactivity and Synthetic Utility

The reactivity of 4-Bromo-2-fluoro-5-methylphenol is defined by its three key functional sites: the phenolic hydroxyl group, the carbon-bromine bond, and the aromatic ring itself.

-

Phenolic Hydroxyl Group: This group is acidic and can be readily deprotonated to form a phenoxide. This allows for classic reactions such as Williamson ether synthesis (O-alkylation) and O-acylation to form esters, providing a straightforward way to modify the molecule's steric and electronic properties.

-

Carbon-Bromine Bond: The bromine atom is an excellent leaving group in transition-metal-catalyzed cross-coupling reactions . This is arguably the most powerful feature for drug development professionals.

-

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst to form C-C bonds, enabling the introduction of new aryl, heteroaryl, or alkyl groups.

-

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, a fundamental transformation in the synthesis of many pharmaceuticals.

-

Sonogashira Coupling: Reaction with terminal alkynes to install C-C triple bonds.

-

-

Aromatic Ring: While the ring is substituted, further electrophilic aromatic substitution is possible, though the regiochemical outcome will be a complex interplay of the directing effects of the existing substituents.

Applications in Drug Discovery and Medicinal Chemistry

Halogenated phenols are indispensable intermediates in the synthesis of bioactive compounds.[3] 4-Bromo-2-fluoro-5-methylphenol is particularly valuable due to the strategic incorporation of fluorine.

-

Improved Pharmacokinetic Properties: The fluorine atom is a well-established bioisostere for a hydrogen atom but possesses unique electronic properties. Its inclusion in a drug candidate can enhance metabolic stability by blocking sites of oxidative metabolism, improve binding affinity to target proteins, and modulate pKa, thereby increasing bioavailability.[4][5]

-

Intermediate for Targeted Therapies: Many modern therapeutics, especially kinase inhibitors for oncology, rely on highly substituted aromatic cores.[4] Fluorinated phenol derivatives have been shown to be key building blocks for potent and selective receptor tyrosine kinase inhibitors.[6] The ability to use the bromine handle for cross-coupling allows for the rapid generation of diverse compound libraries to explore structure-activity relationships (SAR).

-

Agrochemical Research: Similar to its role in pharmaceuticals, this compound can serve as a precursor for novel herbicides and fungicides, where halogenated phenolic structures often contribute to enhanced stability and biological efficacy.[3]

Spectroscopic Characterization Profile

Table 3: Predicted Spectroscopic Data for 4-Bromo-2-fluoro-5-methylphenol

| Technique | Expected Features |

| ¹H NMR | - Phenolic Proton (OH): A broad singlet, typically between δ 5.0-7.0 ppm, which is exchangeable with D₂O. - Aromatic Protons (2H): Two distinct signals in the aromatic region (δ 6.8-7.5 ppm). One proton will appear as a doublet due to coupling with the fluorine atom (³JHF), and the other will appear as a singlet or a narrowly split signal. - Methyl Protons (CH₃): A sharp singlet around δ 2.1-2.3 ppm. |

| ¹³C NMR | - Aromatic Carbons: Six distinct signals are expected in the aromatic region (δ 110-160 ppm). The carbon directly attached to fluorine (C-F) will show a large one-bond coupling constant (¹JCF ≈ 240-250 Hz). The carbons ortho and meta to the fluorine will show smaller C-F couplings. The carbons attached to oxygen and bromine will also be readily identifiable by their characteristic chemical shifts. |

| FT-IR | - O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹. - C-H Stretch (Aromatic & Aliphatic): Absorptions around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. - C=C Stretch (Aromatic): Peaks in the 1450-1600 cm⁻¹ region. - C-F Stretch: A strong, sharp absorption in the 1000-1250 cm⁻¹ region. - C-Br Stretch: An absorption in the fingerprint region, typically 500-650 cm⁻¹. |

| Mass Spectrometry | - Molecular Ion Peak: A prominent molecular ion [M]⁺ peak will be observed at m/z 204 and an [M+2]⁺ peak at m/z 206 with nearly equal intensity (approx. 1:1 ratio). This isotopic pattern is the definitive signature of a molecule containing one bromine atom. |

Safety, Handling, and Storage

As with all halogenated phenols, 4-Bromo-2-fluoro-5-methylphenol must be handled with appropriate care. The GHS hazard classifications provide a clear directive for safe laboratory practices.

Table 4: GHS Hazard Information

| Hazard Code | Description |

| H302 | Harmful if swallowed[1] |

| H312 | Harmful in contact with skin[1][7] |

| H332 | Harmful if inhaled[1] |

Recommended Handling Procedures:

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety glasses or goggles, and a lab coat.[8]

-

Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[9]

-

Avoid Contact: Prevent direct contact with skin, eyes, and clothing. In case of contact, rinse the affected area thoroughly with water.[10]

-

Handling Practices: Avoid formation of dust. Wash hands thoroughly after handling.[8][9]

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated place.[9]

-

For long-term stability, storage at 4°C under an inert nitrogen atmosphere is recommended.

-

Keep away from strong oxidizing agents.[9]

Conclusion

4-Bromo-2-fluoro-5-methylphenol is a high-value, multifunctional intermediate for advanced chemical synthesis. The interplay of its hydroxyl, methyl, fluoro, and bromo substituents provides a rich platform for chemical modification. For scientists in drug discovery and development, its utility in cross-coupling reactions combined with the pharmacokinetic benefits imparted by the fluorine atom makes it a powerful tool for creating novel molecular entities with therapeutic potential. Proper understanding of its reactivity, handling requirements, and synthetic accessibility is key to leveraging its full potential in research and development.

References

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). From Lab Bench to Life-Saving Drugs: The Pharmaceutical Journey of 4-Bromo-2,5-difluoroaniline.

- Srini Chem. (n.d.). Introduction to 4-Bromo-2-methylphenol (CAS: 2362-12-1).

- Ossila. (n.d.). 4-Fluoro-2-methylphenol | CAS 452-72-2.

- PubChem. (n.d.). 4-Bromo-2-methylphenol.

- Sigma-Aldrich. (n.d.). 4-Bromo-2-fluoro-5-methylphenol.

- (n.d.). Intermediates 5-Fluoro-4-Methyl-2-nitrophenol for critical molecular building block.

- PubChem. (n.d.). 4-Bromo-2-fluoro-5-methylphenol.

- Thermo Scientific Chemicals. (n.d.). 2-Bromo-4-methylphenol, 97%.

- Quick Company. (n.d.). A Process For Synthesis Of 2 Bromo 4 Methyl Phenol.

- (n.d.). chemical label 4-bromo-2-fluoro-5-methylphenol.

- Fisher Scientific. (n.d.). SAFETY DATA SHEET.

- Aaronchem. (n.d.). Safety Data Sheet.

- Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Bromo-4-methylphenol, 96%.

Sources

- 1. 4-Bromo-2-fluoro-5-methylphenol | C7H6BrFO | CID 10899743 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. A Process For Synthesis Of 2 Bromo 4 Methyl Phenol [quickcompany.in]

- 3. srinichem.com [srinichem.com]

- 4. nbinno.com [nbinno.com]

- 5. China Intermediates 5-Fluoro-4-Methyl-2-nitrophenol for critical molecular building block Manufacturer, Factory | Unibrom [unibrom.com]

- 6. ossila.com [ossila.com]

- 7. chemical-label.com [chemical-label.com]

- 8. aaronchem.com [aaronchem.com]

- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 10. fishersci.com [fishersci.com]

An In-Depth Technical Guide to the Structural Analysis of 4-Bromo-2-fluoro-5-methylphenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive structural analysis of 4-Bromo-2-fluoro-5-methylphenol, a substituted phenol of increasing interest in medicinal chemistry and material science. As a Senior Application Scientist, this document moves beyond a simple recitation of analytical data. Instead, it offers a holistic approach, detailing the interconnectedness of synthetic pathways, potential impurities, and the application of advanced spectroscopic techniques for unambiguous structural elucidation and purity assessment. This guide is designed to equip researchers with the necessary framework to confidently handle, analyze, and utilize this compound in their research endeavors. We will delve into the theoretical underpinnings and practical considerations of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), providing detailed protocols and interpreting spectral data in the context of the molecule's unique electronic and steric environment.

Introduction: The Significance of 4-Bromo-2-fluoro-5-methylphenol

4-Bromo-2-fluoro-5-methylphenol (CAS No. 550400-07-2) is a halogenated aromatic compound with a molecular formula of C₇H₆BrFO.[1] Its structure, featuring a phenol ring substituted with a bromine atom, a fluorine atom, and a methyl group, presents a unique combination of functionalities that make it a valuable intermediate in organic synthesis. The presence of ortho-fluorine to the hydroxyl group can influence the acidity and hydrogen bonding capabilities of the phenol, while the bromine atom provides a reactive handle for cross-coupling reactions, making it a versatile building block in the synthesis of more complex molecules.[2] The methyl group further modulates the electronic and steric properties of the aromatic ring. Understanding the precise structure and purity of this compound is paramount for its effective application in research and development, particularly in the design of novel pharmaceuticals and functional materials.

Synthesis and Potential Impurities: A Proactive Approach to Structural Verification

A patent for a related isomer, 2-bromo-4-fluoro-6-methylphenol, utilizes the diazotization of 2-methyl-4-fluoroaniline followed by hydrolysis to the corresponding phenol, which is then brominated.[3] A similar strategy could be envisioned for the synthesis of 4-Bromo-2-fluoro-5-methylphenol.

Given these potential synthetic routes, a critical aspect of structural analysis is the identification of possible impurities. These can include:

-

Isomeric Impurities: Incomplete regioselectivity during the bromination step can lead to the formation of other brominated isomers.

-

Starting Material: Unreacted 2-fluoro-5-methylphenol may be present in the final product.

-

Di-brominated Species: Over-bromination could result in the formation of di-bromo-2-fluoro-5-methylphenol.

-

Residual Solvents and Reagents: Solvents used in the reaction and purification, as well as any unreacted brominating agents or their byproducts, could be present.

A comprehensive analytical approach, as detailed in the following sections, is essential for the detection and quantification of these potential impurities.

Spectroscopic Characterization: A Multi-faceted Approach

The unambiguous structural elucidation of 4-Bromo-2-fluoro-5-methylphenol relies on the synergistic use of multiple spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and their combined interpretation provides a high degree of confidence in the compound's identity and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For 4-Bromo-2-fluoro-5-methylphenol, both ¹H and ¹³C NMR will provide critical information about the connectivity and chemical environment of the atoms.

3.1.1. ¹H NMR Spectroscopy: Deciphering the Proton Environment

The ¹H NMR spectrum of 4-Bromo-2-fluoro-5-methylphenol is expected to show distinct signals for the aromatic protons, the methyl protons, and the hydroxyl proton.

-

Aromatic Protons: The substitution pattern on the benzene ring will lead to specific splitting patterns for the remaining aromatic protons. We would expect to see two distinct aromatic signals, each likely appearing as a doublet or a more complex multiplet due to coupling with the fluorine atom. The electron-withdrawing effects of the bromine and fluorine atoms, along with the electron-donating effect of the methyl and hydroxyl groups, will influence the chemical shifts of these protons.

-

Methyl Protons: The methyl group protons will appear as a singlet, typically in the range of 2.0-2.5 ppm.

-

Hydroxyl Proton: The phenolic hydroxyl proton will appear as a broad singlet, and its chemical shift can be highly variable depending on the solvent, concentration, and temperature, due to hydrogen bonding. This peak can be confirmed by a D₂O exchange experiment, where the peak disappears upon addition of a drop of deuterium oxide to the NMR tube.

3.1.2. ¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum will provide information about each unique carbon atom in the molecule.

-

Aromatic Carbons: The six aromatic carbons will show distinct signals. The carbon attached to the fluorine will exhibit a large one-bond carbon-fluorine coupling constant (¹JCF), which is a definitive indicator of the fluorine's position. The carbons adjacent to the bromine and oxygen atoms will also have characteristic chemical shifts.

-

Methyl Carbon: The methyl carbon will appear as a single peak in the aliphatic region of the spectrum, typically around 15-25 ppm.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 4-Bromo-2-fluoro-5-methylphenol

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key Couplings |

| Aromatic CH | 6.8 - 7.5 | 110 - 140 | J(H,F), J(C,F) |

| Aromatic C-O | - | 150 - 160 | J(C,F) |

| Aromatic C-Br | - | 110 - 120 | |

| Aromatic C-F | - | 155 - 165 | ¹J(C,F) ≈ 240-250 Hz |

| Aromatic C-CH₃ | - | 130 - 140 | |

| Methyl (CH₃) | ~ 2.2 | ~ 20 | |

| Hydroxyl (OH) | Variable (broad) | - |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

3.1.3. Experimental Protocol for NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of 4-Bromo-2-fluoro-5-methylphenol in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical; CDCl₃ is a common choice for general characterization, while DMSO-d₆ can be useful for observing the hydroxyl proton more clearly.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard acquisition parameters should be used, with a sufficient number of scans to obtain a good signal-to-noise ratio.

-

Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak or an internal standard (e.g., TMS).

-

D₂O Exchange: To confirm the hydroxyl proton signal, add one drop of D₂O to the NMR tube, shake gently, and re-acquire the ¹H NMR spectrum. The disappearance of the OH peak confirms its assignment.

Diagram 1: NMR Analysis Workflow

Caption: Workflow for the structural analysis of 4-Bromo-2-fluoro-5-methylphenol using NMR spectroscopy.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. The IR spectrum of 4-Bromo-2-fluoro-5-methylphenol will be characterized by several key absorption bands.

-

O-H Stretch: A broad and strong absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl group involved in hydrogen bonding.

-

C-H Stretches: Aromatic C-H stretching vibrations will appear as a group of weaker bands just above 3000 cm⁻¹. The aliphatic C-H stretching of the methyl group will be observed just below 3000 cm⁻¹.

-

C=C Aromatic Ring Stretches: Medium to strong absorptions in the 1450-1600 cm⁻¹ region are indicative of the carbon-carbon double bonds within the aromatic ring.

-

C-O Stretch: The stretching vibration of the carbon-oxygen bond of the phenol will appear as a strong band in the 1200-1260 cm⁻¹ region.

-

C-F and C-Br Stretches: The carbon-fluorine and carbon-bromine stretching vibrations are expected in the fingerprint region of the spectrum, typically between 1000-1250 cm⁻¹ for C-F and 500-600 cm⁻¹ for C-Br.

Table 2: Characteristic IR Absorption Bands for 4-Bromo-2-fluoro-5-methylphenol

| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity |

| O-H (Phenol) | 3200 - 3600 | Strong, Broad |

| C-H (Aromatic) | 3000 - 3100 | Medium to Weak |

| C-H (Methyl) | 2850 - 2960 | Medium |

| C=C (Aromatic) | 1450 - 1600 | Medium to Strong |

| C-O (Phenol) | 1200 - 1260 | Strong |

| C-F | 1000 - 1250 | Strong |

| C-Br | 500 - 600 | Medium to Strong |

3.2.1. Experimental Protocol for IR Spectroscopy (ATR)

-

Sample Preparation: Place a small amount of the solid 4-Bromo-2-fluoro-5-methylphenol directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Record the spectrum, typically by co-adding multiple scans to improve the signal-to-noise ratio.

-

Background Correction: Record a background spectrum of the clean ATR crystal before running the sample. The instrument software will automatically subtract the background from the sample spectrum.

-

Data Analysis: Identify the characteristic absorption bands and compare them with known correlation tables to confirm the presence of the expected functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and elemental composition.

-

Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of 4-Bromo-2-fluoro-5-methylphenol (204.96 g/mol ). Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in approximately a 1:1 ratio, the molecular ion peak will appear as a characteristic doublet (M⁺ and M⁺+2) of nearly equal intensity.

-

Fragmentation Pattern: The molecule will fragment in a predictable manner under electron impact ionization. Common fragmentation pathways for phenols include the loss of a hydrogen atom, loss of CO, and cleavage of the methyl group. The presence of the bromine and fluorine atoms will also influence the fragmentation, and ions corresponding to the loss of these halogens may be observed.

Table 3: Expected Key Ions in the Mass Spectrum of 4-Bromo-2-fluoro-5-methylphenol

| m/z | Ion Fragment | Notes |

| 204/206 | [C₇H₆BrFO]⁺ | Molecular ion peak (M⁺, M⁺+2) |

| 189/191 | [C₆H₃BrFO]⁺ | Loss of CH₃ |

| 125 | [C₇H₆FO]⁺ | Loss of Br |

| 97 | [C₆H₆FO]⁺ | Loss of CO from [C₇H₆FO]⁺ |

3.3.1. Experimental Protocol for GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal technique for the analysis of 4-Bromo-2-fluoro-5-methylphenol as it allows for the separation of the compound from volatile impurities before detection by the mass spectrometer.

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., dichloromethane, ethyl acetate).

-

GC Separation: Inject a small volume of the solution into the GC. The GC column (e.g., a non-polar or medium-polarity capillary column) will separate the components of the mixture based on their boiling points and interactions with the stationary phase.

-

MS Detection: As the separated components elute from the GC column, they enter the mass spectrometer, where they are ionized (typically by electron impact), and the resulting ions are separated based on their mass-to-charge ratio.

-

Data Analysis: The resulting chromatogram will show peaks corresponding to each separated compound. The mass spectrum of the peak corresponding to 4-Bromo-2-fluoro-5-methylphenol can then be analyzed to confirm its molecular weight and fragmentation pattern.

Diagram 2: Integrated Spectroscopic Analysis Workflow

Caption: An integrated workflow for the synthesis and structural confirmation of 4-Bromo-2-fluoro-5-methylphenol.

Purity Assessment: Beyond Structural Confirmation

While spectroscopic techniques are excellent for structural elucidation, a comprehensive analysis also requires an assessment of the compound's purity. Chromatographic techniques are particularly well-suited for this purpose.

-

Gas Chromatography (GC): As used in GC-MS, GC with a Flame Ionization Detector (FID) can be used to determine the purity of the sample. The relative peak areas in the chromatogram can be used to estimate the percentage of the main component and any impurities.

-

High-Performance Liquid Chromatography (HPLC): HPLC is another powerful technique for purity assessment, especially for less volatile compounds or for detecting non-volatile impurities. A reversed-phase column with a suitable mobile phase (e.g., a mixture of acetonitrile and water) and a UV detector would be appropriate for analyzing 4-Bromo-2-fluoro-5-methylphenol.

Safety and Handling

4-Bromo-2-fluoro-5-methylphenol should be handled with appropriate safety precautions in a well-ventilated laboratory. It is advisable to wear personal protective equipment, including safety glasses, gloves, and a lab coat. For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

The structural analysis of 4-Bromo-2-fluoro-5-methylphenol is a critical step in ensuring its quality and suitability for research and development applications. This guide has outlined a comprehensive approach that integrates an understanding of the compound's synthesis with the application of modern analytical techniques. By combining the detailed information from NMR, IR, and MS, researchers can confidently confirm the structure of this versatile building block and assess its purity. The provided protocols and interpretation guidelines serve as a practical resource for scientists working with this and similar halogenated phenols. A thorough and multi-faceted analytical approach is not merely a quality control measure; it is a fundamental component of rigorous scientific investigation.

References

-

PubChem. (n.d.). 4-Bromo-2-fluoro-5-methylphenol. National Center for Biotechnology Information. Retrieved from [Link]

- Hughes, J. D., et al. (2012). Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology. Journal of Medicinal Chemistry, 55(21), 9413-9423.

-

PubChemLite. (n.d.). 4-bromo-2-fluoro-5-methylphenol. University of Luxembourg. Retrieved from [Link]

- Google Patents. (n.d.). CN111825531B - Preparation method of 2-bromo-4-fluoro-6-methylphenol.

Sources

A Technical Guide to the NMR Spectroscopy of 4-Bromo-2-fluoro-5-methylphenol: A Predictive Approach

For Researchers, Scientists, and Drug Development Professionals

Abstract

This in-depth technical guide provides a comprehensive overview of the predicted Nuclear Magnetic Resonance (NMR) spectroscopy data for 4-Bromo-2-fluoro-5-methylphenol. In the absence of publicly available experimental spectra for this specific molecule, this guide leverages fundamental principles of NMR theory, substituent effects, and data from structurally related compounds to offer a detailed prediction and interpretation of its ¹H, ¹³C, and ¹⁹F NMR spectra. This document serves as a valuable resource for the structural elucidation and characterization of this and similar halogenated phenolic compounds, which are of significant interest in medicinal chemistry and materials science. A detailed, field-proven protocol for sample preparation and data acquisition is also provided to facilitate the experimental verification of the predicted data.

Introduction

4-Bromo-2-fluoro-5-methylphenol is a substituted aromatic compound with potential applications in the development of novel pharmaceuticals and functional materials. The precise arrangement of its substituents—a hydroxyl group, a methyl group, a bromine atom, and a fluorine atom—on the benzene ring gives rise to a unique electronic and steric environment, making NMR spectroscopy an indispensable tool for its structural verification and the study of its chemical properties. The presence of ¹H, ¹³C, and ¹⁹F nuclei, all of which are NMR-active, allows for a multi-faceted analysis of its molecular structure.

This guide will provide a detailed, predictive analysis of the ¹H, ¹³C, and ¹⁹F NMR spectra of 4-Bromo-2-fluoro-5-methylphenol. The predictions are grounded in the well-established principles of substituent effects on the chemical shifts and coupling constants of aromatic systems. By understanding the interplay of the electron-donating and electron-withdrawing nature of the various functional groups, a robust interpretation of the expected NMR data can be formulated.

Predicted NMR Spectroscopic Data

The predicted NMR data for 4-Bromo-2-fluoro-5-methylphenol are summarized in the tables below. These predictions are based on the analysis of substituent effects and comparison with data from analogous compounds.

Predicted ¹H NMR Data (Solvent: CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~ 7.1 - 7.3 | d | ~ 2-3 | H-6 |

| ~ 6.8 - 7.0 | d | ~ 8-9 | H-3 |

| ~ 5.0 - 6.0 | s (broad) | - | -OH |

| ~ 2.2 - 2.4 | s | - | -CH₃ |

Predicted ¹³C NMR Data (Solvent: CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 150 - 155 (d, ¹JCF) | C-2 |

| ~ 145 - 150 | C-1 |

| ~ 130 - 135 | C-5 |

| ~ 125 - 130 (d, JCF) | C-3 |

| ~ 120 - 125 (d, JCF) | C-6 |

| ~ 110 - 115 (d, JCF) | C-4 |

| ~ 15 - 20 | -CH₃ |

Predicted ¹⁹F NMR Data (Solvent: CDCl₃, 376 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| ~ -120 to -140 | m | - |

Scientific Rationale and Interpretation

The predicted NMR spectra are a direct consequence of the electronic environment of each nucleus, which is modulated by the neighboring substituents.

¹H NMR Spectrum Interpretation

The ¹H NMR spectrum of 4-Bromo-2-fluoro-5-methylphenol is expected to show three distinct signals in the aromatic region, one for the phenolic proton, and one for the methyl group.

-

Aromatic Protons (H-3 and H-6): The benzene ring has two protons. The proton at the C-6 position is expected to resonate at a downfield chemical shift due to the deshielding effects of the adjacent bromine and hydroxyl groups. It is predicted to appear as a doublet due to coupling with the fluorine atom at C-2. The proton at the C-3 position will be shifted upfield relative to H-6 due to the electron-donating effect of the adjacent hydroxyl group and will also appear as a doublet due to coupling with the fluorine atom.

-

Phenolic Proton (-OH): The chemical shift of the hydroxyl proton is highly variable and depends on concentration, temperature, and solvent. It is expected to appear as a broad singlet.[1]

-

Methyl Protons (-CH₃): The methyl protons are attached to the aromatic ring and are expected to appear as a singlet in the upfield region of the spectrum.

¹³C NMR Spectrum Interpretation

The proton-decoupled ¹³C NMR spectrum is predicted to show seven distinct signals, one for each of the six aromatic carbons and one for the methyl carbon.

-

Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the attached substituents. The carbon bearing the fluorine (C-2) will exhibit a large one-bond carbon-fluorine coupling constant (¹JCF). The other aromatic carbons will also show smaller couplings to the fluorine atom. The carbons attached to the electronegative oxygen (C-1) and bromine (C-4) will be shifted downfield. The carbons bearing the methyl group (C-5) and the protons (C-3 and C-6) will have chemical shifts influenced by the combined electronic effects of all substituents.[2]

-

Methyl Carbon (-CH₃): The methyl carbon will resonate in the typical upfield region for alkyl groups attached to an aromatic ring.

¹⁹F NMR Spectrum Interpretation

Fluorine-19 is a spin 1/2 nucleus with 100% natural abundance, making ¹⁹F NMR a highly sensitive technique.[3]

-

Fluorine Chemical Shift: The chemical shift of the fluorine atom is sensitive to its electronic environment. For fluorophenols, the chemical shift is typically in the range of -120 to -140 ppm relative to CFCl₃. The signal is expected to be a multiplet due to coupling with the aromatic protons.

Experimental Protocols

To experimentally verify the predicted NMR data, the following protocols are recommended.

Sample Preparation

-

Weighing the Sample: Accurately weigh approximately 5-10 mg of 4-Bromo-2-fluoro-5-methylphenol for ¹H NMR and 20-50 mg for ¹³C NMR.

-

Choosing the Solvent: Use a high-purity deuterated solvent, such as chloroform-d (CDCl₃), that dissolves the compound completely.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.

-

Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a clean, high-quality 5 mm NMR tube.

-

Internal Standard: For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added to the solvent.

NMR Data Acquisition

The following are general acquisition parameters that may require optimization based on the specific instrument and sample concentration.

-

Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for good signal dispersion.

-

¹H NMR Acquisition:

-

Pulse sequence: A standard single-pulse experiment (e.g., 'zg30').

-

Number of scans: 16 to 64, depending on the sample concentration.

-

Relaxation delay: 1-2 seconds.

-

Acquisition time: 2-4 seconds.

-

-

¹³C NMR Acquisition:

-

Pulse sequence: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30').

-

Number of scans: 1024 to 4096, due to the lower natural abundance and sensitivity of ¹³C.

-

Relaxation delay: 2-5 seconds.

-

-

¹⁹F NMR Acquisition:

-

Pulse sequence: A standard single-pulse experiment.

-

Number of scans: 64 to 256.

-

Relaxation delay: 1-2 seconds.

-

Visualizations

Molecular Structure of 4-Bromo-2-fluoro-5-methylphenol

Caption: Molecular structure of 4-Bromo-2-fluoro-5-methylphenol with atom numbering.

Predicted ¹H NMR Spectral Features

Caption: A streamlined workflow for the NMR analysis of 4-Bromo-2-fluoro-5-methylphenol.

Conclusion

This technical guide provides a detailed, predictive framework for understanding the ¹H, ¹³C, and ¹⁹F NMR spectra of 4-Bromo-2-fluoro-5-methylphenol. By applying the fundamental principles of NMR spectroscopy and substituent effects, a comprehensive interpretation of the expected spectral features has been presented. The included experimental protocols offer a clear path for the acquisition of empirical data to validate and refine these predictions. This guide is intended to be a valuable asset for researchers in synthetic chemistry, drug discovery, and materials science, aiding in the structural characterization and further investigation of this and related halogenated phenolic compounds.

References

- Highet, R. J., & Highet, P. F. (1965). The Characterization of Complex Phenols by Nuclear Magnetic Resonance Spectra. The Journal of Organic Chemistry, 30(3), 902–905.

- Levy, G. C., & Nelson, G. L. (1972). Carbon-13 Nuclear Magnetic Resonance for Organic Chemists. Wiley-Interscience.

- Günther, H. (1995).

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Gerothanassis, I. P. (2010). ¹⁷O NMR spectroscopy: A powerful tool for studying structure and dynamics in solution and in the solid state. Progress in Nuclear Magnetic Resonance Spectroscopy, 56(2), 95-197.

- Duddeck, H., Dietrich, W., & Töth, G. (1998). Structure Elucidation by Modern NMR: A Workbook. Springer.

- Breitmaier, E., & Voelter, W. (1987). Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. VCH.

- Friebolin, H. (2010). Basic One- and Two-Dimensional NMR Spectroscopy. John Wiley & Sons.

- Williams, D. H., & Fleming, I. (2007). Spectroscopic Methods in Organic Chemistry. McGraw-Hill.

-

JoVE. (2025). NMR Spectroscopy of Benzene Derivatives. Journal of Visualized Experiments. [Link]

-

Chemistry LibreTexts. (2015). 15.4: Spectral Characteristics of the Benzene Ring. [Link]

-

Chemistry LibreTexts. (2022). 17.11: Spectroscopy of Alcohols and Phenols. [Link]

Sources

Introduction: The Role of Vibrational Spectroscopy in Molecular Characterization

An In-Depth Technical Guide to the Fourier-Transform Infrared (FT-IR) Spectroscopy of 4-Bromo-2-fluoro-5-methylphenol

This guide provides a comprehensive analysis of the Fourier-Transform Infrared (FT-IR) spectrum of 4-Bromo-2-fluoro-5-methylphenol. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles, experimental protocols, and detailed spectral interpretation of this halogenated phenol. We will explore the causality behind experimental choices and provide a framework for identifying and characterizing this compound using FT-IR spectroscopy.

4-Bromo-2-fluoro-5-methylphenol (Molecular Formula: C₇H₆BrFO, Molecular Weight: 205.02 g/mol ) is a substituted phenol derivative.[1] Such halogenated organic compounds often serve as crucial building blocks or intermediates in the synthesis of pharmaceuticals and other complex organic molecules.[2][3] The precise arrangement of its functional groups—a hydroxyl group (-OH), a methyl group (-CH₃), and halogen atoms (Br, F) on an aromatic ring—governs its chemical reactivity and physical properties.

Fourier-Transform Infrared (FT-IR) spectroscopy is an indispensable analytical technique for elucidating molecular structures. The method is predicated on the principle that molecules absorb infrared radiation at specific frequencies corresponding to their natural vibrational modes (e.g., stretching, bending, and rotating of chemical bonds).[4] By analyzing the absorption spectrum, one can identify the functional groups present in a molecule, making FT-IR a rapid and highly sensitive tool for structural confirmation and quality control.

This guide will first detail the expected vibrational modes of 4-Bromo-2-fluoro-5-methylphenol based on its unique structure. Subsequently, a robust, field-proven experimental protocol for acquiring a high-quality FT-IR spectrum using the potassium bromide (KBr) pellet method is presented, followed by a thorough interpretation of the spectral data.

Molecular Structure and Predicted Vibrational Modes

The FT-IR spectrum of 4-Bromo-2-fluoro-5-methylphenol is determined by the vibrational modes of its constituent functional groups. The key structural components are:

-

Phenolic O-H Group: This group gives rise to a characteristic O-H stretching vibration.

-

Aromatic Ring: The benzene ring has C-H stretching, C=C stretching, and C-H out-of-plane bending vibrations.

-

Methyl Group (C-H): The methyl group exhibits both symmetric and asymmetric C-H stretching and bending vibrations.

-

C-O Bond: The bond between the phenolic oxygen and the aromatic ring has a distinct stretching vibration.

-

Halogen Substituents (C-F and C-Br): The carbon-fluorine and carbon-bromine bonds produce stretching vibrations in the lower frequency "fingerprint" region of the spectrum.

The specific substitution pattern on the aromatic ring influences the exact frequencies of these vibrations. The presence of both electron-donating (-OH, -CH₃) and electron-withdrawing (-F, -Br) groups creates a unique electronic environment that finely tunes the bond strengths and, consequently, their absorption frequencies.[2]

Experimental Protocol: Acquiring the FT-IR Spectrum

For a solid sample like 4-Bromo-2-fluoro-5-methylphenol, the KBr pellet method is a standard and reliable technique for transmission FT-IR analysis.[5] This method involves dispersing the analyte in a solid matrix of potassium bromide, which is transparent to infrared radiation in the typical analysis range (~4000-400 cm⁻¹).[6]

Rationale for KBr Pellet Method

The primary objective of sample preparation in transmission FT-IR is to create a thin, uniform sample that allows sufficient infrared light to pass through to the detector.[7] For solid samples, direct analysis is often impossible due to excessive scattering of the IR beam by the crystalline structure. The KBr pellet method overcomes this by grinding the sample to a particle size smaller than the wavelength of the incident IR radiation, which minimizes scattering.[8] The high pressure applied during pellet formation causes the plastic-like KBr to flow, encapsulating the sample in a solid, transparent matrix.[5]

Step-by-Step Methodology

-

Sample and KBr Preparation:

-

Gently grind a small amount (1-2 mg) of 4-Bromo-2-fluoro-5-methylphenol using an agate mortar and pestle. The goal is to achieve a fine, uniform powder.[9]

-

Add approximately 100-200 mg of high-purity, dry FT-IR grade potassium bromide (KBr) powder to the mortar.[6]

-

Expert Insight: KBr is hygroscopic; moisture absorption can introduce broad O-H absorption bands around 3400 cm⁻¹ and a smaller band around 1640 cm⁻¹, potentially obscuring sample features.[5] It is crucial to use desiccated KBr and minimize exposure to the atmosphere.

-

Briefly but thoroughly mix the sample and KBr by grinding them together.[9]

-

-

Pellet Formation:

-

Spectral Acquisition:

-

Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer.[11]

-

Collect a background spectrum of the empty sample compartment to account for atmospheric CO₂ and water vapor, as well as instrumental responses.

-

Collect the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ to achieve a good signal-to-noise ratio.

-

Workflow Diagram

Caption: Workflow for FT-IR analysis using the KBr pellet method.

FT-IR Spectrum Interpretation of 4-Bromo-2-fluoro-5-methylphenol

The following table outlines the predicted characteristic absorption bands for 4-Bromo-2-fluoro-5-methylphenol. The assignments are based on established FT-IR correlation tables and an understanding of how the molecular structure influences vibrational frequencies.[13][14][15]

| Wavenumber Range (cm⁻¹) | Intensity | Vibration Type | Assignment & Rationale |

| 3550 - 3200 | Strong, Broad | O-H Stretch | This broad absorption is characteristic of the hydrogen-bonded hydroxyl group in phenols.[14] The broadening is due to intermolecular hydrogen bonding in the solid state. |

| 3100 - 3000 | Medium to Weak | Aromatic C-H Stretch | These bands, appearing just above 3000 cm⁻¹, are indicative of C-H bonds where the carbon is sp² hybridized, confirming the presence of the aromatic ring.[4] |

| 2980 - 2870 | Medium to Weak | Methyl C-H Stretch | These absorptions correspond to the symmetric and asymmetric stretching of the C-H bonds in the methyl (-CH₃) group. |

| 1600 - 1585 & 1500 - 1400 | Medium to Strong | C=C Aromatic Ring Stretch | Aromatic rings typically show a pair of sharp bands in this region due to the stretching of the carbon-carbon double bonds within the ring.[4] The exact positions are sensitive to the substitution pattern. |

| 1470 - 1430 | Medium | C-H Bend (Methyl) | This absorption arises from the asymmetric bending (scissoring) vibration of the methyl group. |

| 1390 - 1310 | Strong | O-H Bend | In-plane bending of the phenolic O-H group often appears in this region, sometimes coupled with C-O stretching. |

| 1260 - 1180 | Strong | C-O Stretch (Phenolic) | The stretching vibration of the C-O bond in phenols is typically strong and found in this range.[16] |

| 1150 - 1000 | Strong | C-F Stretch | The carbon-fluorine bond is highly polar, resulting in a strong absorption band. Its position can vary but is reliably found in the upper fingerprint region. |

| 880 - 800 | Strong | C-H Out-of-Plane Bend | The position of this strong band is highly diagnostic of the substitution pattern on the benzene ring. For a 1,2,4,5-tetrasubstituted ring, this absorption is expected in this region. |

| 650 - 550 | Medium to Strong | C-Br Stretch | The carbon-bromine stretching vibration occurs at lower frequencies due to the larger mass of the bromine atom. |

Conclusion

This guide provides a detailed framework for the FT-IR analysis of 4-Bromo-2-fluoro-5-methylphenol. By understanding the relationship between the molecular structure and its vibrational spectrum, researchers can confidently apply the principles and protocols outlined herein. The predicted spectral data serves as a robust reference for compound identification and quality assessment. The successful application of FT-IR spectroscopy, grounded in sound experimental technique and careful interpretation, remains a cornerstone of modern chemical and pharmaceutical research.

References

-

Cheméo. (n.d.). Chemical Properties of 4-Bromo-2-methylphenol (CAS 2362-12-1). Retrieved from [Link]

-

PubChem. (n.d.). 4-Bromo-2-fluoro-5-methylphenol. National Center for Biotechnology Information. Retrieved from [Link]

-

Srini Chem. (n.d.). Introduction to 4-Bromo-2-methylphenol (CAS: 2362-12-1). Retrieved from [Link]

-

ResearchGate. (n.d.). b: FT-IR spectra of 4-bromo-2-[(E)-(phenylimino)methylphenol. Retrieved from [Link]

-

Bruker. (2023, November 2). How to make a KBr pellet | FT-IR Spectroscopy | Transmission Analysis [Video]. YouTube. Retrieved from [Link]

-

University of the West Indies. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]

-

Shimadzu. (n.d.). KBr Pellet Method. Retrieved from [Link]

-

Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link]

-

International Journal of Scientific & Advanced Research. (n.d.). Preparation of ultrapure KBr pellet: New method for FTIR quantitative analysis. Retrieved from [Link]

- Sastrohamidjojo, H. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 134-151.

-

Chemistry LibreTexts. (2025, September 11). Infrared Spectroscopy Absorption Table. Retrieved from [Link]

-

University of Toronto. (2020, November 27). KBr Pellet Preparation for FTIR Analysis [Video]. YouTube. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). IR Spectroscopy of Solids. Retrieved from [Link]

-

Specac. (n.d.). Making KBr Pellets for FTIR: Step by Step Guide. Retrieved from [Link]

-

University of California, Los Angeles. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

- Ramalingam, S., Periandy, S., Narayanan, B., & Mohan, S. (2010). FTIR and FTRaman spectroscopic investigation of 2-bromo-4-methylaniline using ab initio HF and DFT calculations. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 76(1), 84-92.

-

ResearchGate. (n.d.). FT/IR spectra of bis 8, 8′ [5-((4-bromo-3-methylphenyl) diazenyl).... Retrieved from [Link]

-

Wikipedia. (n.d.). Infrared spectroscopy correlation table. Retrieved from [Link]

-

International Journal of Advanced Engineering and Management Research. (2020). THEORETICAL AND EXPERIMENTAL STUDY OF THE VIBRATIONAL SPECTRUM OF PHENOL BASED ON THE DENSITY FUNCTIONAL. Retrieved from [Link]86523171_ijaemr_13.pdf)

Sources

- 1. 4-Bromo-2-fluoro-5-methylphenol | C7H6BrFO | CID 10899743 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. srinichem.com [srinichem.com]

- 3. ossila.com [ossila.com]

- 4. uanlch.vscht.cz [uanlch.vscht.cz]

- 5. shimadzu.com [shimadzu.com]

- 6. drawellanalytical.com [drawellanalytical.com]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. eng.uc.edu [eng.uc.edu]

- 9. pelletpressdiesets.com [pelletpressdiesets.com]

- 10. m.youtube.com [m.youtube.com]

- 11. youtube.com [youtube.com]

- 12. Preparation of ultrapure KBr pellet: New method for FTIR quantitative analysis | IJSAR [scienceijsar.com]

- 13. Free FTIR Basic Organic Functional Group Reference Chart [thermofisher.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. Infrared spectroscopy correlation table - Wikipedia [en.wikipedia.org]

- 16. ijaemr.com [ijaemr.com]

physical and chemical properties of 4-Bromo-2-fluoro-5-methylphenol

An In-depth Technical Guide to 4-Bromo-2-fluoro-5-methylphenol

Abstract

4-Bromo-2-fluoro-5-methylphenol is a halogenated aromatic compound with significant potential as a versatile building block in synthetic chemistry. Its unique substitution pattern—featuring a hydroxyl group, a methyl group, and two different halogens—provides a rich chemical scaffold for creating complex molecules. The interplay between the electron-donating and electron-withdrawing groups on the phenol ring dictates its reactivity and makes it a valuable intermediate for the development of novel pharmaceuticals, agrochemicals, and advanced materials. This guide provides a comprehensive overview of its known and predicted physicochemical properties, a plausible synthetic pathway, expected reactivity, detailed spectroscopic characterization protocols, and safety considerations. By synthesizing data from public databases and drawing logical inferences from closely related analogues, this document serves as a foundational resource for researchers looking to incorporate this molecule into their synthetic programs.

Molecular Identity and Physicochemical Properties

4-Bromo-2-fluoro-5-methylphenol, identified by CAS Number 550400-07-2 , is a substituted phenol. The core of its utility lies in the specific arrangement of its functional groups, which allows for regioselective chemical transformations. The fluorine atom at the ortho position and the bromine atom at the para position to the hydroxyl group create a unique electronic and steric environment.

dot graph "molecular_structure" { layout="neato"; node [shape=plaintext, fontname="sans-serif", fontsize=12]; edge [fontname="sans-serif", fontsize=12];

// Atom nodes C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; O1 [label="O", fontcolor="#EA4335"]; H_O [label="H", fontcolor="#202124"]; F1 [label="F", fontcolor="#34A853"]; Br1 [label="Br", fontcolor="#FBBC05"]; C_Me [label="C", fontcolor="#202124"]; H1_Me [label="H", fontcolor="#202124"]; H2_Me [label="H", fontcolor="#202124"]; H3_Me [label="H", fontcolor="#202124"]; H_C3 [label="H", fontcolor="#202124"]; H_C6 [label="H", fontcolor="#202124"];

// Position nodes C1 [pos="0,1.5!"]; C2 [pos="-1.3,0.75!"]; C3 [pos="-1.3,-0.75!"]; C4 [pos="0,-1.5!"]; C5 [pos="1.3,-0.75!"]; C6 [pos="1.3,0.75!"]; O1 [pos="0,2.5!"]; H_O [pos="-0.5,3!"]; F1 [pos="-2.4,1.25!"]; Br1 [pos="0,-2.7!"]; C_Me [pos="2.5,-1.25!"]; H1_Me [pos="2.4,-2.2!"]; H2_Me [pos="3.2,-1.1!"]; H3_Me [pos="2.8,-0.5!"]; H_C3 [pos="-2.2,-1.25!"]; H_C6 [pos="2.2,1.25!"];

// Edges for the benzene ring C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1;

// Edges for substituents C1 -- O1; O1 -- H_O; C2 -- F1; C4 -- Br1; C5 -- C_Me; C_Me -- H1_Me; C_Me -- H2_Me; C_Me -- H3_Me; C3 -- H_C3; C6 -- H_C6;

// Aromatic circle (approximated with nodes) node [shape=point, width=0.01, height=0.01]; p1 [pos="0,0.75!"]; p2 [pos="-0.65,0!"]; p3 [pos="0,-0.75!"]; p4 [pos="0.65,0!"]; p1 -- p2 -- p3 -- p4 -- p1 [style=invis]; // Invisible edges to form a circle } Caption: 2D Structure of 4-Bromo-2-fluoro-5-methylphenol.

Core Identifiers and Computed Properties

While extensive experimental data for this specific molecule is not widely published, computational models provide reliable estimates for its fundamental properties. These are crucial for predicting its behavior in various solvents and reaction conditions.

| Property | Value | Source |

| CAS Number | 550400-07-2 | PubChem[1] |

| Molecular Formula | C₇H₆BrFO | PubChem[1] |

| Molecular Weight | 205.02 g/mol | PubChem[1] |

| IUPAC Name | 4-bromo-2-fluoro-5-methylphenol | PubChem[1] |

| SMILES | CC1=CC(=C(C=C1Br)F)O | PubChem[1] |

| InChIKey | QDGUFFYQTIQGAJ-UHFFFAOYSA-N | PubChem[1] |

| XLogP3 (Predicted) | 2.7 | PubChem[1] |

| Density (Predicted) | 1.646 ± 0.06 g/cm³ | Echemi[2] |

| Hydrogen Bond Donors | 1 | PubChem[1] |

| Hydrogen Bond Acceptors | 2 | PubChem[1] |

Comparison with Structural Analogues

To establish a reasonable expectation for the experimental physical properties of 4-Bromo-2-fluoro-5-methylphenol, it is instructive to compare it with its non-fluorinated and non-brominated analogues. The introduction of fluorine typically increases boiling point and density, while bromine significantly raises both melting point and boiling point.

| Compound | Melting Point (°C) | Boiling Point (°C) | Solubility |

| 4-Bromo-2-methylphenol | 66 - 69 | Decomposes | Slightly soluble in water, soluble in organic solvents[3] |

| 4-Fluoro-2-methylphenol | 37 - 38 | Not Available | Not specified |

| 4-Bromo-2-fluoro-5-methylphenol | Estimated: 70 - 90 | Estimated: >220 | Predicted: Low in water, high in polar organic solvents |

Note: Values for the title compound are expert estimations based on structural similarities and established physicochemical trends.

Synthesis and Chemical Reactivity

Proposed Synthetic Pathway

A logical and industrially scalable synthesis of 4-Bromo-2-fluoro-5-methylphenol would likely start from the commercially available precursor, 2-fluoro-5-methylphenol. The key transformation is the regioselective bromination of the aromatic ring. The hydroxyl group is a powerful ortho-, para-director. With the ortho position blocked by fluorine and the other ortho position sterically hindered by the adjacent methyl group, bromination is strongly directed to the para position.

A standard laboratory-scale protocol would involve the electrophilic substitution using a brominating agent like N-Bromosuccinimide (NBS) or elemental bromine in a suitable solvent.

dot digraph "synthesis_workflow" { graph [fontname="sans-serif", fontsize=12, splines=ortho]; node [shape=box, style="rounded,filled", fontname="sans-serif", fontsize=12, fillcolor="#F1F3F4", color="#5F6368"]; edge [fontname="sans-serif", fontsize=12, color="#4285F4"];

// Nodes start [label="Start: 2-Fluoro-5-methylphenol"]; dissolve [label="Dissolve in Solvent\n(e.g., CH₂Cl₂, CCl₄, or Acetic Acid)"]; cool [label="Cool Reaction Mixture\n(0-5 °C)"]; add_br [label="Add Brominating Agent\n(e.g., N-Bromosuccinimide or Br₂)"]; react [label="Stir at Low Temperature\n(Allow to warm to RT)"]; quench [label="Quench Reaction\n(e.g., with aq. Na₂S₂O₃)"]; extract [label="Work-up & Extraction\n(e.g., with Ethyl Acetate)"]; purify [label="Purification\n(Column Chromatography or Recrystallization)"]; product [label="Product: 4-Bromo-2-fluoro-5-methylphenol", shape=Mdiamond, fillcolor="#E8F0FE"];

// Edges start -> dissolve; dissolve -> cool; cool -> add_br; add_br -> react; react -> quench; quench -> extract; extract -> purify; purify -> product; } Caption: Proposed workflow for the synthesis of 4-bromo-2-fluoro-5-methylphenol.

Expected Chemical Reactivity

The reactivity of the phenol ring is governed by the cumulative electronic effects of its substituents:

-

-OH (Hydroxyl): Strongly activating, ortho-, para-directing.

-

-CH₃ (Methyl): Weakly activating, ortho-, para-directing.

-

-F (Fluoro): Weakly deactivating (inductive effect), ortho-, para-directing (resonance effect).

-

-Br (Bromo): Weakly deactivating (inductive effect), ortho-, para-directing (resonance effect).

The combined activating effect of the -OH and -CH₃ groups generally outweighs the deactivating effects of the halogens, making the ring susceptible to further electrophilic aromatic substitution, although under more forcing conditions than phenol itself. The remaining open positions on the ring (positions 3 and 6) are electronically and sterically distinct, allowing for potential regioselective functionalization.

Furthermore, the carbon-bromine bond is a key functional handle for a variety of powerful C-C and C-N bond-forming reactions, such as Suzuki, Heck, and Buchwald-Hartwig cross-coupling reactions .[3] This versatility is a primary reason for its utility as a synthetic intermediate. The phenolic hydroxyl group can also be alkylated or acylated to introduce further diversity.

Spectroscopic Characterization Protocols

Accurate structural confirmation is paramount. The following sections describe the expected spectral features and provide generalized protocols for analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation of organic molecules.

Expected ¹H NMR Spectrum (in CDCl₃, ~400 MHz):

-

Phenolic Proton (-OH): A broad singlet, typically in the range of δ 5.0-6.0 ppm. Its chemical shift can be concentration-dependent and the peak will disappear upon D₂O exchange.

-

Aromatic Protons: Two singlets are expected due to the substitution pattern.

-

One singlet corresponding to the proton at C-6 (ortho to -OH, meta to -Br), likely around δ 6.8-7.0 ppm.

-

One singlet corresponding to the proton at C-3 (ortho to -F, meta to -OH), likely further downfield around δ 7.1-7.3 ppm.

-

-

Methyl Protons (-CH₃): A sharp singlet, typically in the range of δ 2.2-2.4 ppm.

Expected ¹³C NMR Spectrum (in CDCl₃, ~100 MHz):

-

Approximately 7 distinct carbon signals are expected.

-

The carbons directly attached to electronegative atoms will be the most deshielded (downfield): C-OH (~150-155 ppm, with C-F coupling), C-F (~155-160 ppm, large C-F coupling), and C-Br (~110-115 ppm).

-

The methyl carbon will appear at the most upfield position (~15-20 ppm).

Standard Protocol for NMR Analysis:

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Acquisition: Acquire ¹H, ¹³C, and optionally 2D spectra (like COSY and HSQC) on a 400 MHz or higher field spectrometer.

-

Processing: Process the raw data (FID) using appropriate software (e.g., Mnova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing (typically to residual solvent signals or TMS).

-

Analysis: Integrate the ¹H signals to determine proton ratios. Analyze chemical shifts, splitting patterns (multiplicity), and coupling constants to assign all signals to the corresponding atoms in the molecule.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of key functional groups.

Expected Characteristic IR Absorption Bands (ATR):

-

O-H Stretch (Phenolic): A broad, strong band in the region of 3200-3500 cm⁻¹.

-

C-H Stretch (Aromatic): Sharp peaks just above 3000 cm⁻¹ (e.g., 3030-3100 cm⁻¹).

-

C-H Stretch (Aliphatic): Sharp peaks just below 3000 cm⁻¹ (e.g., 2850-2960 cm⁻¹).

-

C=C Stretch (Aromatic): Several sharp bands of variable intensity in the 1450-1600 cm⁻¹ region.

-

C-O Stretch (Phenolic): A strong band around 1200-1260 cm⁻¹.

-

C-F Stretch: A strong, characteristic band in the 1000-1100 cm⁻¹ region.

-

C-Br Stretch: A band in the fingerprint region, typically 500-650 cm⁻¹.

Standard Protocol for FT-IR Analysis:

-

Sample Preparation: Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Background Scan: Perform a background scan with the clean, empty ATR crystal to account for atmospheric CO₂ and H₂O.

-

Sample Scan: Apply pressure to ensure good contact and acquire the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

-

Analysis: Identify the major absorption bands and assign them to the corresponding functional group vibrations.

Mass Spectrometry (MS)

MS provides information about the molecular weight and fragmentation pattern of the molecule.

Expected Mass Spectrum (Electron Ionization - EI):

-

Molecular Ion (M⁺): A prominent peak at m/z 204 and 206, with a characteristic ~1:1 intensity ratio. This distinctive "doublet" is due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br). This is a critical diagnostic feature.

-

Key Fragments: Expect fragmentation patterns common to phenols, such as the loss of CO (M-28) and potentially the loss of Br radical (M-79/81).

Standard Protocol for MS Analysis:

-

Sample Introduction: Introduce the sample into the mass spectrometer, typically via a Gas Chromatography (GC-MS) interface for volatile compounds or via direct infusion for less volatile ones.

-

Ionization: Ionize the sample using an appropriate method (e.g., Electron Ionization at 70 eV).

-

Mass Analysis: Scan a suitable mass range (e.g., m/z 40-400) to detect the molecular ion and its fragments.

-

Analysis: Determine the exact mass of the molecular ion to confirm the elemental composition. Analyze the isotopic pattern and fragmentation to further validate the structure.

Applications in Research and Drug Development

While specific applications of 4-Bromo-2-fluoro-5-methylphenol are not yet widely documented in peer-reviewed literature, its structural motifs are highly relevant in medicinal chemistry.

-

Scaffold for Bioactive Molecules: Halogenated phenols are common precursors in the synthesis of a wide range of pharmaceuticals. The fluorine atom can enhance metabolic stability and binding affinity, while the bromine atom serves as a versatile synthetic handle for building molecular complexity.[3]

-

Tyrosine Kinase Inhibitors: The substituted phenyl ring is a core component in many tyrosine kinase inhibitors used in cancer therapy. The specific halogenation pattern can be tuned to achieve selectivity and potency.

-

Agrochemicals: Brominated phenols are also used as intermediates in the development of herbicides and fungicides.[3]

The value of this compound lies in its potential as a readily modifiable building block for creating libraries of new chemical entities for screening in drug discovery and materials science programs.

Safety and Handling

GHS Hazard Classification: Based on data submitted to the European Chemicals Agency (ECHA), 4-Bromo-2-fluoro-5-methylphenol is classified as a hazardous substance.[1]

Handling Precautions:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[2]

-

Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[2]

-

Exposure Avoidance: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the laboratory area.[2]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.

First Aid Measures:

-

Inhalation: Move the person to fresh air. If breathing is difficult, seek immediate medical attention.

-

Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical advice.

-

Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.

Conclusion

4-Bromo-2-fluoro-5-methylphenol is a chemical intermediate with considerable untapped potential. Its well-defined structure, featuring multiple, orthogonally reactive sites, makes it an attractive building block for synthetic chemists. While detailed experimental characterization is still emerging in public literature, this guide provides a robust framework based on established chemical principles, computational data, and analysis of structural analogues. By outlining its properties, a logical synthetic approach, expected analytical signatures, and essential safety protocols, this document equips researchers with the foundational knowledge required to safely and effectively utilize this compound in their pursuit of novel chemical innovation.

References

-

Srini Chem. (n.d.). Introduction to 4-Bromo-2-methylphenol (CAS: 2362-12-1). Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10899743, 4-Bromo-2-fluoro-5-methylphenol. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of 4-Bromo-2-methylphenol (CAS 2362-12-1). Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 16896, 4-Bromo-2-methylphenol. Retrieved from [Link]

- ResearchGate. (n.d.). b: FT-IR spectra of 4-bromo-2-[(E)-(phenylimino)methylphenol. Retrieved from https://www.researchgate.net/figure/b-FT-IR-spectra-of-4-bromo-2-E-phenyliminomethylphenol_fig2_322695594

-

Chemical Label Search. (n.d.). Chemical Label for 4-bromo-2-fluoro-5-methylphenol. Retrieved from [Link]

-

NIST. (n.d.). 4-Bromo-2-methylphenol in the NIST WebBook. Retrieved from [Link]

- Google Patents. (n.d.). CN102766028A - Method for preparing 2-bromine-4-methylphenol.

-

ResearchGate. (n.d.). 1H NMR spectra of 4-bromo-2-[(E)-6-methyl-2-pyridyliminomethyl]phenol. Retrieved from [Link]

-

iChemical. (n.d.). 4-Bromo-2-methylphenol, CAS No. 2362-12-1. Retrieved from [Link]

- Google Patents. (n.d.). CN114524705A - Synthetic method of 4-bromo-2-fluorobiphenyl.

-

Quick Company. (n.d.). A Process For Synthesis Of 2 Bromo 4 Methyl Phenol. Retrieved from [Link]

-

IndiaMART. (n.d.). 4- Bromo-2- methylphenol API. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 228638, 2-Bromo-5-methylphenol. Retrieved from [Link]

-

NIST. (n.d.). 4-Bromo-2-methylphenol. Retrieved from [Link]

-

SpectraBase. (n.d.). MS (GC) of 4-Bromo-2-methoxy-5-methylphenol. Retrieved from [Link]

Sources

electrophilic aromatic substitution of 4-Bromo-2-fluoro-5-methylphenol

An In-Depth Technical Guide to the Electrophilic Aromatic Substitution of 4-Bromo-2-fluoro-5-methylphenol

Abstract

This technical guide provides a comprehensive examination of the electrophilic aromatic substitution (EAS) reactions of 4-Bromo-2-fluoro-5-methylphenol. Designed for researchers, scientists, and professionals in drug development, this document moves beyond simple protocols to explore the underlying principles governing reactivity and regioselectivity in a polysubstituted aromatic system. We will dissect the synergistic and competitive directing effects of the hydroxyl, methyl, fluoro, and bromo substituents, offering predictive analysis for key EAS reactions including nitration, halogenation, sulfonation, and Friedel-Crafts acylation. Each section combines theoretical elucidation with field-proven, step-by-step experimental protocols, emphasizing the causal relationships behind methodological choices and incorporating self-validating checkpoints for experimental integrity.

The Substrate: A Molecular Profile of 4-Bromo-2-fluoro-5-methylphenol

4-Bromo-2-fluoro-5-methylphenol (C₇H₆BrFO) is a polysubstituted aromatic compound with significant potential as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.[1] Its reactivity in electrophilic aromatic substitution is governed by the complex interplay of four distinct substituents on the phenol ring. Understanding the electronic and steric nature of these groups is paramount to predicting and controlling reaction outcomes.

The IUPAC name for the substrate is 4-bromo-2-fluoro-5-methylphenol.[2]

| Property | Value | Source |

| Molecular Formula | C₇H₆BrFO | PubChem[2] |

| Molecular Weight | 205.02 g/mol | PubChem[2] |

| CAS Number | 550400-07-2 | PubChem[2] |

| Appearance | Typically a solid | General Knowledge |

The core challenge and synthetic opportunity of this molecule lies in the directing effects of its substituents, summarized below.

| Substituent | Position | Electronic Effect | Classification | Directing Effect |

| -OH (Hydroxyl) | 1 | Strong Resonance Donor (-R), Inductive Acceptor (-I) | Strong Activator | ortho, para |

| -F (Fluoro) | 2 | Weak Resonance Donor (-R), Strong Inductive Acceptor (-I) | Weak Deactivator | ortho, para |

| -Br (Bromo) | 4 | Weak Resonance Donor (-R), Inductive Acceptor (-I) | Weak Deactivator | ortho, para |

| -CH₃ (Methyl) | 5 | Inductive Donor (+I), Hyperconjugation | Weak Activator | ortho, para |

The Decisive Factor: Regioselectivity and Substituent Influence

Electrophilic aromatic substitution reactions proceed via a two-step mechanism: initial attack by the electrophile to form a resonance-stabilized carbocation intermediate (the arenium ion or sigma complex), followed by deprotonation to restore aromaticity.[3] The first step is the rate-determining step, and its transition state energy is heavily influenced by the substituents present on the ring.[3]

Analysis of Directing Effects

In a polysubstituted ring, the position of electrophilic attack is determined by the consensus of the directing effects, with the most powerful activating group exerting dominant control.[4]

-

The Dominant Director (-OH): The hydroxyl group is the most powerful activating group on the ring. Its strong resonance donation of an electron pair stabilizes the positive charge in the arenium ion, dramatically increasing the reaction rate compared to benzene.[5] It directs incoming electrophiles to the positions ortho (C2, C6) and para (C4) to itself.

-

Reinforcing Director (-CH₃): The methyl group is a weak activator and also directs ortho (C4, C6) and para (C1).

-

Competing Directors (-F, -Br): The halogens are deactivators due to their strong inductive electron withdrawal, yet they are ortho, para directors because of their ability to donate a lone pair via resonance to stabilize the arenium ion. The fluoro group directs to C3 and the bromo group also directs to C3.

The Verdict on Regioselectivity: The directing effects of the powerful hydroxyl group and the reinforcing methyl group converge on the C6 position. The C2 and C4 positions are already substituted. Therefore, electrophilic attack is overwhelmingly predicted to occur at the C6 position . This is further supported by steric considerations; the C6 position is relatively unhindered, whereas the C3 position is sterically crowded, located between the fluoro and bromo substituents.[4][6]

Caption: Predicted regioselectivity of electrophilic attack on 4-Bromo-2-fluoro-5-methylphenol.

Key Electrophilic Aromatic Substitution Reactions

The following sections detail the application of these principles to specific, high-impact EAS reactions.